2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated organic compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol. This compound appears as a solid at room temperature and is characterized by its high thermal stability and chemical resistance, making it valuable in various industrial applications. Its structure features two aminophenyl groups attached to a hexafluoropropane bridge, contributing to its unique properties and functionality in materials science and biomedicine .
In industrial settings, the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane is scaled up to ensure high yield and purity. This often involves dissolving starting materials in solvents like ethanol or methylene chloride and optimizing reaction conditions .
The applications of 2,2-Bis(4-aminophenyl)hexafluoropropane span several fields:
Several compounds share structural similarities with 2,2-Bis(4-aminophenyl)hexafluoropropane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(4-aminophenyl) sulfone | C12H12N2O2S | Contains a sulfone group; used in dyes and polymers. |
1,3-Bis(4-aminophenyl)hexafluoropropane | C15H12F6N2 | Isomeric form; exhibits similar properties but different reactivity. |
Hexafluorobisphenol A | C12H6F6O | Used as a precursor; lacks amino groups but features fluorination. |
The uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane lies in its dual amino functionality combined with a highly fluorinated backbone. This combination enhances its thermal stability and chemical resistance compared to other similar compounds, making it particularly suitable for high-performance applications in various industries .
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of fluorinated diamines like BDAF. The Buchwald-Hartwig amination, leveraging palladium complexes, enables efficient coupling of aryl halides with amines under mild conditions. For instance, 2,2-bis(4-halophenyl)hexafluoropropane reacts with benzylamine or aniline derivatives in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and ligands such as XPhos, achieving yields exceeding 85%.
A critical advancement involves fluorous-tagged carbamates as ammonia surrogates, simplifying purification via fluorous solid-phase extraction. This method reduces byproduct formation and enhances scalability, as demonstrated in the synthesis of primary anilines with 70–90% yields. Catalytic systems employing Pd/C or Pd(OH)₂ further improve efficiency in hydrogenation steps, enabling deprotection of intermediates like 2,2-bis(4-(benzylamino)phenyl)hexafluoropropane to BDAF under 1 MPa H₂ at 70°C.
Table 1: Palladium Catalysts for BDAF Synthesis
Catalyst | Ligand | Yield (%) | Conditions |
---|---|---|---|
Pd₂(dba)₃ | XPhos | 92 | Toluene, 100°C, 24 h |
Pd/C | None | 89 | H₂ (1 MPa), DMF, 70°C |
Pd(OAc)₂ | BINAP | 78 | DMSO, 120°C, 18 h |
Solvent choice profoundly impacts polycondensation efficiency and product purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitate nucleophilic aromatic substitution between 2,2-bis(4-fluorophenyl)hexafluoropropane and ammonia or amine derivatives. For example, refluxing in DMSO at 150°C for 48 hours yields BDAF with 95% purity after recrystallization.
Mixed solvent systems (e.g., water/isopropanol) enhance intermediate solubility during deprotection steps. Hydrochloric acid-mediated hydrolysis of 2,2-bis(4-phthalimidophenyl)hexafluoropropane in methanol/water (3:1 v/v) achieves quantitative conversion to BDAF, minimizing side reactions. Post-treatment protocols, including reduced-pressure distillation and crystallization, further refine product quality, as evidenced by HPLC purity >99.5%.
Table 2: Solvent Systems for BDAF Polycondensation
Solvent Mix | Reaction Temp (°C) | Purity (%) | Key Advantage |
---|---|---|---|
DMSO | 150 | 95 | High polarity, low cost |
DMF/H₂O | 100 | 97 | Facilitates hydrolysis |
Methanol/Isopropanol | 70 | 99 | Easy crystallization |
Sustainable synthesis of BDAF emphasizes catalyst recycling, reduced energy inputs, and non-toxic reagents. Microwave-assisted reactions cut reaction times from 24 hours to 2 hours while maintaining 90% yields, as shown in Pd-catalyzed aminations. Flow chemistry systems further enhance efficiency, enabling continuous production with 98% conversion rates.
Biocatalytic approaches using immobilized lipases or transaminases are emerging, though yields remain modest (50–60%). Solvent recovery systems, particularly for DMSO and DMF, reduce waste by 70%, aligning with green chemistry principles.
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